d-Erythro-hex-2-enonic acid
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Overview
Description
“d-Erythro-hex-2-enonic acid” belongs to the class of organic compounds known as 1,2-diols . It is also known as Erythorbic Acid, Sodium Salt; D-erythro-Hex-2-enonic acid, gamma-lactone, sodium salt (1:1) .
Synthesis Analysis
Sodium erythorbate, a derivative of “d-Erythro-hex-2-enonic acid”, is usually produced via a fermentation process from D-glucose by Pseudomonas fluorescens bacteria . Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .Molecular Structure Analysis
The molecular formula of “d-Erythro-hex-2-enonic acid” is C6H7NaO6 . The molecular weight is 198.11 .Chemical Reactions Analysis
When used in processed meat such as hot dogs and beef sticks, it increases the rate at which nitrite reduces to nitric oxide, thus facilitating a faster cure and retaining the pink coloring .Physical And Chemical Properties Analysis
“d-Erythro-hex-2-enonic acid” appears as a light yellow to yellow solid . It has a molecular weight of 198.11 and a molecular formula of C6H7NaO6 .Scientific Research Applications
Synthesis and Functionalization
d-Erythro-hex-2-enonic acid and its derivatives play a crucial role in the synthesis of various complex molecules. For instance, alkyl 2-acyloxy α-D-erythro-hex-2-enopyranoside diesters, derived from D-hexoses, are key intermediates for creating six-carbon chiral synthons with specific methyl and hydroxyl groups configurations (Hanessian, Tyler, & Chapleur, 1981). Additionally, the compound plays a significant role in the synthesis of biologically important carbohydrates, like Forosamine, a basic tetradeoxy sugar in spiramycins (Dyong, Knollmann, Jersch, & Luftmann, 1978).
Role in Biochemical Processes
d-Erythro-hex-2-enonic acid derivatives are involved in various biochemical processes. For instance, in the degradation of l-ascorbic acid in aqueous solutions, products such as l-erythro-2,3-hexodiulosonic acid are formed, highlighting its role in vitamin C metabolism (Portenlaenger & Heusinger, 1992). Similarly, derivatives like 1-deoxy-d-erythro-2,3-hexodiulose play a role in the formation of d-glucosaccharinic acid, a substance stable only in acidic solutions (Ishizu, Lindberg, & Theander, 1967).
Catalytic Activity
Certain derivatives of d-Erythro-hex-2-enonic acid demonstrate notable catalytic activities. For example, polymers derived from 5-deoxy-d-erythro-pent-4-enofuranose exhibit catalytic activity for the hydrolysis of phosphodiesters and the cleavage of DNA (Han et al., 1997). This highlights their potential in biochemical and medicinal research.
Analytical Applications
In analytical chemistry, 4-Deoxy-l-erythro-5-hexoseulose uronic acid (DEH) is a noteworthy derivative. A novel and efficient method for analyzing DEH using high-performance liquid chromatography with evaporative light scattering detection has been developed, demonstrating its significance in biochemical analysis (Shibata et al., 2019).
Medicinal Chemistry
In medicinal chemistry, α-D-hex-2-enopyranosyl sulfonamides, a class of compounds related to d-Erythro-hex-2-enonic acid, have shown antiproliferative activity against human cancer cell lines, indicating their potential in cancer research (Crespo et al., 2010).
Safety and Hazards
properties
IUPAC Name |
[(10R,15R)-3,4,5,21,22,23-hexahydroxy-8,13,18-trioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,11,19,21-heptaen-11-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-12-1-8(2-13(36)21(12)41)30(47)55-28-27-18(53-34(51)29(28)56-31(48)9-3-14(37)22(42)15(38)4-9)7-52-32(49)10-5-16(39)23(43)25(45)19(10)20-11(33(50)54-27)6-17(40)24(44)26(20)46/h1-6,18,27,35-46H,7H2/t18-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHSSTYZXFBDNL-DNOBIOAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C(=C(C(=O)O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
d-Erythro-hex-2-enonic acid | |
CAS RN |
180465-44-5 |
Source
|
Record name | Emblicanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMBLICANIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T0143S5US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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